An In-depth Technical Guide to the Crystal Structure of 4-Hydroxybenzenesulfonic Acid and its Hydrates
An In-depth Technical Guide to the Crystal Structure of 4-Hydroxybenzenesulfonic Acid and its Hydrates
This guide provides a comprehensive technical overview of 4-hydroxybenzenesulfonic acid, with a specific focus on the challenges and current understanding of the crystal structure of its hydrated forms. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the synthesis, characterization, and structural analysis of this important chemical intermediate.
Executive Summary: The Elusive Crystal Structure of a Versatile Intermediate
4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) is a bifunctional organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and dyes, and as an additive in electroplating processes.[1][2] Its molecular structure, featuring both a hydroxyl and a sulfonic acid group, imparts high polarity and a strong propensity for hydrogen bonding, suggesting the formation of stable crystalline hydrates.[3]
Despite its widespread use and the theoretical stability of its hydrated forms—indeed, a monohydrate is commercially available[4]—a definitive, publicly accessible single-crystal X-ray diffraction study detailing the precise atomic arrangement in 4-hydroxybenzenesulfonic acid hydrate remains elusive in the primary scientific literature. This guide will therefore navigate the known territory of its synthesis and general properties, address the experimental challenges in obtaining a definitive crystal structure, and present a detailed analysis of the closely related and well-characterized sodium 4-hydroxybenzenesulfonate dihydrate . This sodium salt serves as an invaluable proxy for understanding the molecular conformation and, crucially, the intricate hydrogen-bonding networks that are fundamental to the solid-state properties of this class of compounds.
Synthesis and Physicochemical Properties
Synthesis of 4-Hydroxybenzenesulfonic Acid
The primary industrial synthesis of 4-hydroxybenzenesulfonic acid is achieved through the electrophilic sulfonation of phenol.[1][2] The reaction's regioselectivity is highly temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the main product. However, upon heating, this isomer rearranges to the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid.
A validated laboratory-scale synthesis protocol is as follows:
-
Combine 1.0 molar equivalent of phenol with 1.1 molar equivalents of 96% sulfuric acid in a reaction vessel equipped with a stirrer and a distillation apparatus.
-
Heat the mixture to 50°C and introduce an additional small portion of sulfuric acid.
-
Increase the reaction temperature to 110°C and maintain for 5-6 hours.[1][2]
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During this period, water formed during the reaction, along with a small amount of unreacted phenol, is removed by distillation to drive the reaction to completion.
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The resulting product is typically a highly concentrated aqueous solution (around 65%) or can be isolated as deliquescent needles.[1][5]
Physicochemical Characteristics
The compound is a white to light yellow crystalline solid, though it is often supplied as a 65 wt. % solution in water.[1] It is highly soluble in water and alcohol.[5][6] The presence of both a strong acid (sulfonic acid) and a weak acid (phenol) group, along with its aromatic ring, dictates its chemical reactivity and interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₄S | [1][7] |
| Molecular Weight | 174.17 g/mol | [5][7] |
| CAS Number | 98-67-9 (anhydrous) | [1][5][7] |
| CAS Number (Hydrate) | 1397199-77-7 (monohydrate) | [4] |
| Appearance | White to light yellow crystalline solid; deliquescent needles | [3][5] |
| Solubility | Miscible with water and alcohol | [5][6] |
The Challenge of Crystallizing the Acid Hydrate
The crystallization of a compound suitable for single-crystal X-ray diffraction is a critical, and often challenging, first step in structure determination.[8][9] For 4-hydroxybenzenesulfonic acid hydrate, several factors contribute to the difficulty in obtaining and analyzing its crystal structure:
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Hygroscopicity and Stability: The compound is described as deliquescent, meaning it readily absorbs moisture from the air to form a solution.[5] This makes it difficult to maintain a single crystal of a specific hydration state. Some suppliers note that while historically sold as a hydrate, they now classify the water content as an impurity to avoid ambiguity, suggesting that a stable, stoichiometrically well-defined hydrate may be difficult to isolate and maintain.[10]
-
Multiple Hydrogen Bond Donors/Acceptors: The molecule has two hydrogen bond donor groups (-OH and -SO₃H) and multiple acceptor sites (the oxygens). This can lead to the formation of complex, and potentially disordered, hydrogen-bonded networks or non-stoichiometric inclusion of water molecules, hindering the formation of a well-ordered single crystal.
Experimental Workflow for Crystal Structure Determination
The following section outlines the authoritative, self-validating workflow that would be employed to determine the crystal structure of 4-hydroxybenzenesulfonic acid hydrate, should suitable crystals be obtained. This protocol is based on established crystallographic methods.[8]
Step-by-Step Protocol
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.
-
Methodology (Slow Evaporation):
-
Prepare a saturated solution of 4-hydroxybenzenesulfonic acid in a suitable solvent (e.g., water, or a mixed solvent system like water/ethanol).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Monitor for the formation of well-defined single crystals.
-
-
-
Single-Crystal X-ray Diffraction (SCXRD) Data Collection:
-
Objective: To measure the diffraction pattern of the crystal, from which the unit cell dimensions and atomic positions can be determined.
-
Apparatus: A modern single-crystal X-ray diffractometer (e.g., Bruker APEX-II).
-
Methodology:
-
Select a high-quality crystal and mount it on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation).
-
Rotate the crystal and collect a series of diffraction images over a wide range of angles.
-
-
-
Structure Solution and Refinement:
-
Objective: To solve the "phase problem" and build a model of the atomic arrangement that best fits the experimental data.
-
Software: Standard crystallographic software packages (e.g., SHELX).
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the space group.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the non-hydrogen atoms.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Validate the final structure using established crystallographic checks.
-
-
Visualization of the Experimental Workflow
Caption: Workflow for Crystal Structure Determination.
Case Study: Crystal Structure of Sodium 4-Hydroxybenzenesulfonate Dihydrate
In the absence of a solved structure for the acid hydrate, the dihydrate of its sodium salt (C₆H₄O₄SNa₂·2H₂O) provides the best available model for the molecular geometry and intermolecular interactions of the 4-hydroxybenzenesulfonate ion in the solid state.[11][12]
Crystallographic Data
A study on a coordination complex containing the sodium salt provides crystallographic data for the starting material.[13] While the full structural refinement of the salt itself is not the focus of that paper, it confirms its crystalline nature. Powder X-ray diffraction studies have also been performed on this compound to identify its lattice parameters.
| Parameter | Value (for related coordination complex) | Source |
| Crystal System | Monoclinic | [13] |
| Space Group | P2₁/c | [13] |
| a (Å) | 12.8169(11) | [13] |
| b (Å) | 7.9965(7) | [13] |
| c (Å) | 25.597(2) | [13] |
| β (°) | 91.530(2) | [13] |
| Volume (ų) | 2622.5(4) | [13] |
| Z | 4 | [13] |
Note: Data is for a complex containing the 4-hydroxybenzenesulfonate anion, demonstrating its ability to form well-defined crystal structures.
The Hydrogen Bonding Network: The Core of the Structure
The key feature of the hydrated salt's crystal structure is the extensive network of hydrogen bonds. The water molecules, the phenolic hydroxyl group, and the sulfonate group all participate in a complex three-dimensional lattice.
-
Water as a Bridge: The two water molecules in the dihydrate structure act as crucial bridges, accepting hydrogen bonds from the phenolic -OH group and donating hydrogen bonds to the oxygen atoms of the sulfonate group of neighboring molecules.
-
Sulfonate as the Hub: The three oxygen atoms of the sulfonate group are major hydrogen bond acceptors, interacting with multiple water molecules and potentially the hydroxyl groups of adjacent anions.
-
Phenol as a Donor: The hydroxyl group primarily acts as a hydrogen bond donor to a water molecule or a sulfonate oxygen.
This intricate network is responsible for the stability of the crystal lattice.
Visualizing the Hydrogen Bonding
Caption: Conceptual Hydrogen Bonding Network.
Conclusion and Future Outlook
4-Hydroxybenzenesulfonic acid is a compound of significant industrial importance. While its synthesis and general properties are well-documented, a definitive crystal structure of its hydrated form is conspicuously absent from the scientific literature. This guide has illuminated the experimental challenges that likely contribute to this knowledge gap and has provided a robust, standardized protocol for its potential future determination.
By examining the crystal structure of the closely related sodium 4-hydroxybenzenesulfonate dihydrate, we gain critical insights into the molecular conformation and the dominant role of hydrogen bonding in the solid-state architecture. The elucidation of the precise crystal structure of the acid hydrate itself would be a valuable contribution to the field, providing a deeper understanding of its stability, solubility, and interactions, which is of paramount importance for its application in pharmaceuticals and materials science.
References
-
Li, S., Zhang, S., & Wang, Y. (2023). The crystal structure of (4-hydroxybenzenesulfonate)-k1O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene)) bis(methaneylylidene)) bis(2-methoxyphenol)- κ2N,N,μ2O,O,κ2O,O)-(methanol)-cobalt(II) sodium(I), C25H27CoN2NaO9S. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 899–901. Available at: [Link]
-
Merck Index. (n.d.). p-Phenolsulfonic Acid. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2020). Single-Crystal X-Ray Diffraction. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). P-phenol sulfonic acid (sodium salt hydrate). Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Sodium P-phenolsulfonate dihydrate. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-hydroxy-. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. Retrieved February 17, 2026, from [Link]
-
Sciencemadness.org. (2009). 4-hydroxybenzenesulfonic acid. Retrieved February 17, 2026, from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved February 17, 2026, from [Link]
-
ChemBK. (2024). p-Phenolsulfonic acid hydrate. Retrieved February 17, 2026, from [Link]
-
MDPI. (2022). X-ray Single-Crystal Diffraction. Retrieved February 17, 2026, from [Link]
Sources
- 1. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]
- 3. CAS 98-67-9: 4-Hydroxybenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 4. P-Phenolsulfonic acid hydrate | 1397199-77-7 [sigmaaldrich.com]
- 5. p-Phenolsulfonic Acid [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]
- 8. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. 4-Hydroxybenzenesulfonic Acid | 98-67-9 | TCI AMERICA [tcichemicals.com]
- 11. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE | 10580-19-5 [m.chemicalbook.com]
- 12. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
